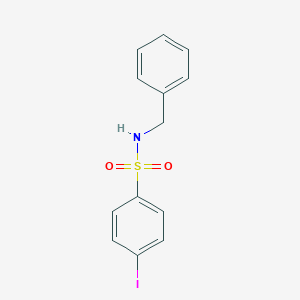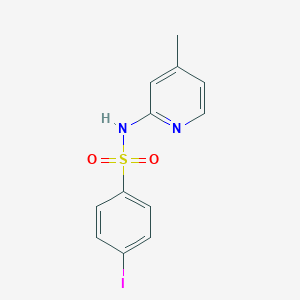![molecular formula C18H22ClNO B273588 3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as CBR-5884, is a novel compound that has been studied for its potential applications in scientific research. CBR-5884 belongs to the class of bicyclic ketones, which have been found to have diverse biological activities.
Mécanisme D'action
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one acts by binding to a specific site on the GABAA receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmission, leading to a decrease in neuronal excitability. The exact mechanism of action of this compound is still being studied, but it has been suggested that it may enhance the binding of GABA to the receptor or stabilize the open state of the receptor.
Biochemical and Physiological Effects:
This compound has been found to have diverse biochemical and physiological effects. It has been shown to enhance the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects. This compound has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of the GABAA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several advantages for use in lab experiments. It has a high affinity for the GABAA receptor and is selective for the α1 subunit of the receptor. This makes it a useful tool for studying the function of the GABAA receptor in vitro and in vivo. However, one limitation of this compound is that it has a short half-life, which may limit its use in certain experiments.
Orientations Futures
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several potential future directions for scientific research. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacokinetic properties. Another area of interest is the study of the mechanism of action of this compound in more detail, which may lead to the development of new drugs that target the GABAA receptor. Finally, the potential therapeutic applications of this compound in neurological disorders such as anxiety and epilepsy warrant further investigation.
Méthodes De Synthèse
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be synthesized using a multi-step process that involves the condensation of 2-chlorobenzylamine with cycloheptanone, followed by a series of reactions to introduce the methyl and amino groups. The final step involves the formation of a bicyclic ring system by intramolecular cyclization. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes this compound a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propriétés
Formule moléculaire |
C18H22ClNO |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
(2Z)-2-[[(2-chlorophenyl)methylamino]methylidene]-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C18H22ClNO/c1-17(2)14-8-9-18(17,3)16(21)13(14)11-20-10-12-6-4-5-7-15(12)19/h4-7,11,14,20H,8-10H2,1-3H3/b13-11- |
Clé InChI |
KCHHRYXXKAVRBG-QBFSEMIESA-N |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=C\NCC3=CC=CC=C3Cl)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CNCC3=CC=CC=C3Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)







![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)